![molecular formula C12H14N2OS B420481 N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide CAS No. 61627-58-5](/img/structure/B420481.png)

N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide” is a chemical compound with the CAS Number: 61627-58-5 . It has a molecular weight of 235.33 . The compound is a white to off-white solid .

Synthesis Analysis

The compound can be synthesized following a two-stage protocol using simple, convenient transformations and cheap, commercially available reagents . The reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with chloroacetyl chloride gave the 2-chloroacetamido derivative . The latter reacted with hydrazine hydrate to give the hydrazine derivative .Molecular Structure Analysis

The structure of the compound was confirmed using 1H, 13C nuclear magnetic resonance (NMR), and liquid chromatography–mass spectrometry (LC–MS) spectra . X-Ray diffraction analysis reveals that the cyclohexene ring adopts a half-chair conformation and the thiophene ring is essentially planar .Chemical Reactions Analysis

The mechanistic and synthetic pathways depended on regioselective attack and/or cyclization by the cyanoacetamido moiety in the key precursor on various chemical reagents . The competition of the reaction pathways including dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions led to the diversity of the synthesized products .Physical And Chemical Properties Analysis

The compound is a white to off-white solid . It has a molecular weight of 235.33 . The compound should be stored in a refrigerator .Scientific Research Applications

Antitumor Applications

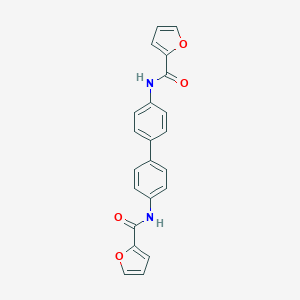

This compound has been used in the synthesis of polyfunctionally substituted heterocyclic compounds, which have shown promising antitumor activities . The synthesized products revealed high inhibitory effects when screened in vitro for their antiproliferative activity .

Synthesis of Heterocyclic Derivatives

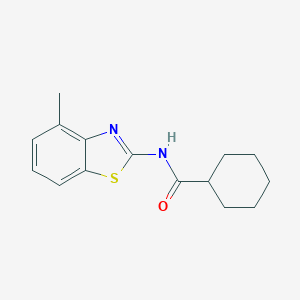

The reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate gave 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide . This compound was used to synthesize different heterocyclic derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings .

α-Glucosidase Inhibitor

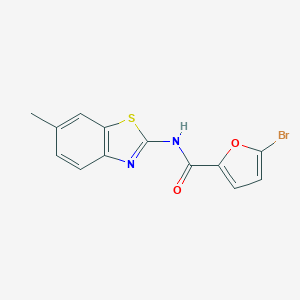

A series of novel (E)-2-benzylidene-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)hydrazine-1-carboxamide derivatives against α-glucosidase were designed and synthesized . Their biological activities were evaluated in vitro and in vivo .

5-LOX Inhibitor

The high binding energy for this compound suggests its potential as a 5-LOX inhibitor . This indicates the need for further structure optimization and in-depth studies .

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with a number of lipophilic amino acids .

Mode of Action

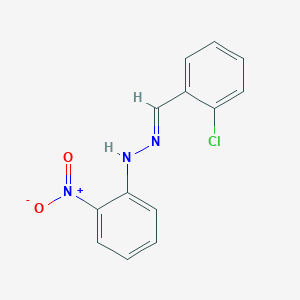

It is known that the compound undergoes a reaction via β-attack on the benzylidene moiety followed by 1,6-intramolecular dipolar cyclization with concomitant aromatization .

Pharmacokinetics

It is known that the compound is a white to off-white solid and should be stored in a refrigerator .

Result of Action

Similar compounds have been reported to have inhibitory effects against certain organisms .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-2-11(15)14-12-9(7-13)8-5-3-4-6-10(8)16-12/h2-6H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIQULTXYCPXNMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C2=C(S1)CCCC2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355635 |

Source

|

| Record name | N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide | |

CAS RN |

61627-58-5 |

Source

|

| Record name | N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Bromophenyl)-4,10-bis(2-methylphenyl)-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B420400.png)

![4-bromo-N-(4-{4-[(4-bromobenzoyl)amino]benzyl}phenyl)benzamide](/img/structure/B420409.png)

![2,4-dichloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B420411.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B420413.png)

![4-fluoro-N-{2'-[(4-fluorobenzoyl)amino]-1,1'-biphenyl-2-yl}benzamide](/img/structure/B420418.png)

![4-methyl-N-{2'-[(4-methylbenzoyl)amino][1,1'-biphenyl]-2-yl}benzamide](/img/structure/B420419.png)

![2-chloro-N-{2'-[(2-chlorobenzoyl)amino][1,1'-biphenyl]-2-yl}benzamide](/img/structure/B420420.png)

![4-chloro-N-{2'-[(4-chlorobenzoyl)amino][1,1'-biphenyl]-2-yl}benzamide](/img/structure/B420421.png)